Terpendole I

Vue d'ensemble

Description

Le Terpendole I est un diterpène indolique fongique, une classe de composés connus pour leurs structures moléculaires complexes et leurs activités biologiques significatives. Ces composés sont généralement isolés de champignons et ont été trouvés pour présenter diverses activités biologiques, y compris la tremorgenicité, des propriétés insecticides et l'inhibition de la croissance du pollen . Le this compound, en particulier, a été identifié comme un inhibiteur de l'acyl-CoA : cholestérol acyltransférase (ACAT), une enzyme impliquée dans le métabolisme du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Terpendole I implique la construction d'un système décahydro-1H-benzo[f]chromène en utilisant une réaction de Diels-Alder intermoléculaire. Les matières premières pour cette synthèse comprennent la 2-méthyl-1,3-cyclohexanedione et l'acide indole-2-carboxylique . Les conditions de réaction impliquent généralement l'utilisation d'un diénophile et d'un intermédiaire diène, qui subissent une cyclisation pour former le produit souhaité.

Méthodes de production industrielle : Le champignon Albophoma yamanashiensis a été identifié comme un producteur naturel de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le Terpendole I subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent présenter des activités biologiques améliorées ou modifiées. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, qui peuvent avoir des effets inhibiteurs différents sur l'ACAT .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert de composé modèle pour étudier la synthèse et la réactivité des diterpènes indoliques. En biologie, le this compound est utilisé pour étudier les mécanismes de production de métabolites secondaires fongiques et leurs rôles écologiques. En médecine, son effet inhibiteur sur l'ACAT en fait un candidat potentiel pour le développement de traitements des troubles liés au cholestérol .

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son inhibition de l'ACAT, une enzyme qui catalyse la formation d'esters de cholestérol à partir du cholestérol et de l'acyl-CoA gras. En inhibant l'ACAT, le this compound réduit la formation d'esters de cholestérol, affectant ainsi le métabolisme du cholestérol . Cette inhibition est obtenue par la liaison du this compound au site actif de l'ACAT, empêchant l'enzyme de catalyser sa réaction.

Applications De Recherche Scientifique

Terpendole I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of indole diterpenes. In biology, this compound is used to investigate the mechanisms of fungal secondary metabolite production and their ecological roles. In medicine, its inhibitory effect on ACAT makes it a potential candidate for developing treatments for cholesterol-related disorders .

Mécanisme D'action

The mechanism of action of terpendole I involves its inhibition of ACAT, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. By inhibiting ACAT, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism . This inhibition is achieved through the binding of this compound to the active site of ACAT, preventing the enzyme from catalyzing its reaction.

Comparaison Avec Des Composés Similaires

Le Terpendole I fait partie d'une grande famille de diterpènes indoliques, qui comprend des composés tels que le Terpendole E, la paspalinine et la paxilline . Ces composés partagent une structure de base commune constituée d'un squelette de diterpène cyclique et d'une fraction indolique. Chaque composé présente des activités biologiques et des caractéristiques structurales uniques. Par exemple, le Terpendole E est connu pour son effet inhibiteur sur la kinésine mitotique Eg5, tandis que la paxilline est une mycotoxine tremorgène puissante . Le caractère unique du this compound réside dans son inhibition spécifique de l'ACAT, ce qui le distingue des autres diterpènes indoliques avec des cibles moléculaires et des activités biologiques différentes .

Activité Biologique

Terpendole I is an indole diterpene compound primarily isolated from the fungus Volutella citrinella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on sterol O-acyltransferase (SOAT) enzymes, which are implicated in lipid metabolism and various disease states, including cancer and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

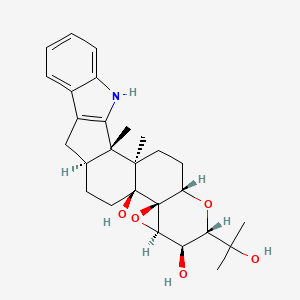

Structural Characteristics

This compound features a complex structure characterized by an indole-diterpene backbone. The molecular formula for this compound is , indicating significant structural complexity with multiple rings and functional groups that contribute to its biological activity. The detailed structural elucidation was achieved through various spectroscopic techniques, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 655.81 g/mol |

| Absorbance Maxima (UV) | 213, 248, 290 nm |

| IR Absorption Peaks | 3413, 2977, 2930, 1458 cm |

Inhibition of Sterol O-Acyltransferase

This compound has been studied for its inhibitory effects on SOAT enzymes. SOAT1 and SOAT2 play crucial roles in cholesterol esterification and are associated with various pathologies. Research indicates that while some congeners of terpendoles exhibit strong inhibitory activity against SOAT1 and SOAT2, this compound itself has shown reduced or negligible inhibitory effects compared to its derivatives.

- IC50 Values : The inhibitory concentration required to achieve 50% inhibition (IC50) of SOAT activity varies among terpendole congeners. For instance, newer congeners like Terpendole N exhibited significant inhibition with IC50 values in the low micromolar range.

Antimicrobial Activity

Studies have also assessed the antimicrobial properties of this compound. It has demonstrated weak antimicrobial effects against certain pathogens, including Candida albicans, suggesting potential applications in treating fungal infections. However, its efficacy remains limited compared to other antifungal agents.

Structure-Activity Relationships (SAR)

The biological activity of terpendoles is closely linked to their structural features. The presence of specific ring systems and functional groups influences their interaction with target enzymes. For example:

- Ring Systems : Compounds with multiple consecutive rings tend to exhibit enhanced SOAT inhibitory activity.

- Functional Groups : Modifications in hydroxyl and carbonyl groups can significantly alter the potency and selectivity towards SOAT isozymes.

Case Studies

- In Vitro Studies : A study conducted on various terpendole congeners revealed that while this compound showed limited SOAT inhibition, derivatives like Terpendole N were effective in reducing cholesterol levels in cell lines.

- Animal Models : In vivo studies using animal models indicated a potential role for terpendoles in modulating lipid profiles, although further research is needed to confirm these findings and understand the underlying mechanisms.

Propriétés

IUPAC Name |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOANWZRKXOJTC-ZWNZASDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)[C@H](O4)[C@@H]([C@H](O3)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.